molecular formula C12H16N2O3S B5751848 N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide

N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide

Cat. No.: B5751848
M. Wt: 268.33 g/mol
InChI Key: BFMHKXHBQOEOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentylidene-4-methoxybenzenesulfonohydrazide, also known as CPMS, is a chemical compound that has been widely used in scientific research due to its unique properties. CPMS is a hydrazone derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide reacts with carbonyl compounds to form stable hydrazone derivatives. The reaction occurs through the formation of a Schiff base intermediate. This compound has been shown to have a high affinity for carbonyl compounds, which makes it an effective reagent for the determination of aldehydes and ketones.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor, antiviral, and antibacterial activity. It has been studied for its potential use in the treatment of cancer, viral infections, and bacterial infections. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide is a versatile reagent that can be used for the determination of aldehydes and ketones in various biological samples. It has been shown to have antitumor, antiviral, and antibacterial activity, which makes it a potential candidate for the development of novel drugs. However, this compound has limitations in terms of its stability and reactivity. It can decompose under certain conditions, which can affect the accuracy of the analysis. This compound also has a limited range of carbonyl compounds that it can react with, which can limit its application in certain experiments.

Future Directions

There are several future directions for the use of N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide in scientific research. One direction is the development of novel compounds based on the structure of this compound. These compounds can be tested for their potential biological activity. Another direction is the optimization of the synthesis method to increase the yield and purity of this compound. This can lead to more efficient and cost-effective production of this compound. Additionally, the use of this compound in combination with other reagents can be explored to enhance its analytical and biological properties.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its synthesis method has been optimized to increase the yield and purity of the product. This compound has been studied for its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has the potential to be used in the development of novel drugs and in the analysis of carbonyl compounds in various biological samples.

Synthesis Methods

N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide can be synthesized through the reaction of 4-methoxybenzenesulfonyl hydrazide with cyclopentanone in the presence of a strong acid catalyst. The reaction yields N-cyclopentylidene-4-methoxybenzenesulfonohydrazide as the main product. The synthesis method has been optimized to increase the yield and purity of this compound.

Scientific Research Applications

N'-cyclopentylidene-4-methoxybenzenesulfonohydrazide has been widely used in scientific research as a reagent for the determination of aldehydes and ketones. It has been used as a derivatizing agent for the analysis of carbonyl compounds in various biological samples. This compound has also been used in the synthesis of novel compounds with potential biological activity. This compound has been studied for its antitumor, antiviral, and antibacterial activity.

Properties

IUPAC Name

N-(cyclopentylideneamino)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-17-11-6-8-12(9-7-11)18(15,16)14-13-10-4-2-3-5-10/h6-9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMHKXHBQOEOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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